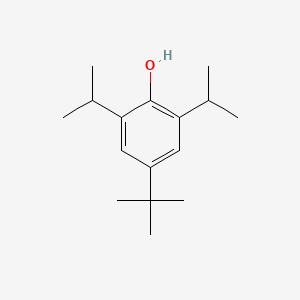

4-tert-Butyl-2,6-diisopropylphenol

Description

Significance of Hindered Phenols in Chemical Research

Hindered phenols are a class of organic compounds characterized by a phenol (B47542) ring with bulky alkyl groups at one or both of the ortho positions (the carbon atoms adjacent to the hydroxyl group). This structural arrangement, known as steric hindrance, plays a crucial role in their chemical reactivity, particularly their potent antioxidant properties. The bulky groups physically obstruct the hydroxyl group, influencing its ability to participate in certain chemical reactions while enhancing its function as a radical scavenger. nih.govpartinchem.com

The primary significance of hindered phenols in chemical research and various industries lies in their ability to inhibit oxidation. partinchem.com They act as primary antioxidants, meaning they can donate a hydrogen atom from their hydroxyl group to reactive radicals, effectively neutralizing them and terminating the chain reactions that lead to the degradation of materials. nih.govpartinchem.com The resulting phenoxy radical is stabilized by the bulky ortho substituents, preventing it from initiating new oxidation chains. partinchem.com

This antioxidant capability makes hindered phenols invaluable in a wide array of applications:

Polymer and Plastics Industry: They are essential additives for materials like polyethylene, polypropylene (B1209903), and PVC to protect them from degradation caused by heat, light, and oxygen during processing and use. vinatiorganics.com This extends the lifespan and preserves the mechanical properties of the final products. vinatiorganics.com

Rubber and Elastomers: Hindered phenols protect rubber from oxidative cracking and loss of elasticity, which is critical for products such as tires and seals. vinatiorganics.com

Lubricants and Fuels: They are added to engine oils and fuels to prevent oxidation at high temperatures, which can lead to the formation of sludge and deposits. vinatiorganics.com

Food and Beverage Industry: Certain hindered phenols are used as food additives to prevent the spoilage of fats and oils in processed foods, thereby extending their shelf life. vinatiorganics.com

Cosmetics and Personal Care: They are incorporated into skincare and haircare products to combat free radical damage. vinatiorganics.com

Overview of 4-tert-Butyl-2,6-diisopropylphenol in Scientific Context

This compound is a specific type of hindered phenol. Its structure consists of a phenol core with a tert-butyl group at the para position (the carbon atom opposite the hydroxyl group) and two isopropyl groups at the ortho positions. This particular arrangement of substituents gives it distinct chemical properties and areas of research interest.

In a scientific context, this compound is often studied for its antioxidant potential and its interactions with biological systems. Research has explored its effects in various experimental models. For instance, studies have investigated its impact on rats, where it was observed to induce hemorrhagic effects at certain dietary concentrations. nih.govresearchgate.net

The compound is also of interest in comparative studies with other phenolic compounds, such as propofol (B549288) (2,6-diisopropylphenol), a common anesthetic. nih.gov By comparing the biological activities of structurally similar phenols, researchers can gain insights into how specific functional groups influence their effects.

Historical Development and Evolution of Research on Substituted Phenols

The study of phenols dates back to the late 18th century when they were first isolated in a crude form. nih.gov Pure phenol was isolated in 1834, and its structure was determined in 1842. nih.gov Early applications of phenol were primarily in the medical field as an antiseptic, famously used by Joseph Lister in his pioneering work on antiseptic surgery. nih.gov

The development of substituted phenols, which are phenol derivatives with one or more hydrogen atoms on the benzene (B151609) ring replaced by other functional groups, marked a significant evolution in the field. Initially, research focused on their antimicrobial properties, leading to their use as disinfectants and preservatives. nih.gov

Over time, the focus of research expanded to explore the diverse functionalities that different substituents could impart. The discovery of the antioxidant properties of phenols with bulky alkyl substituents, the "hindered phenols," was a major breakthrough. This led to extensive research into their synthesis and application as stabilizers in various materials.

The evolution of research on substituted phenols reflects a broader trend in chemistry, moving from the study of fundamental properties and simple applications to the targeted design of molecules with specific functions. Today, research continues to explore novel applications for hindered phenols, including their potential use in advanced materials and their role in biological systems. vinatiorganics.com

Interactive Data Table: Properties of this compound nih.govchemicalbook.com

| Property | Value |

| IUPAC Name | 4-tert-butyl-2,6-di(propan-2-yl)phenol |

| Molecular Formula | C16H26O |

| Molar Mass | 234.38 g/mol |

| CAS Number | 57354-65-1 |

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-2,6-di(propan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O/c1-10(2)13-8-12(16(5,6)7)9-14(11(3)4)15(13)17/h8-11,17H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERVKJDPAKUDRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205954 | |

| Record name | 4-tert-Butyl-2,6-diisopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57354-65-1 | |

| Record name | 4-tert-Butyl-2,6-diisopropylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057354651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butyl-2,6-diisopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Tert Butyl 2,6 Diisopropylphenol

Advanced Alkylation Strategies for Phenol (B47542) Derivatization

The synthesis of highly substituted phenols requires precise control over the regioselectivity of alkylation reactions. Traditional methods like Friedel-Crafts alkylation often suffer from drawbacks, including the formation of multiple alkylated products and isomeric mixtures, and difficulty in controlling the ortho-, meta-, and para-selectivity. orgsyn.org To overcome these challenges, advanced catalytic systems and regioselective strategies have been developed.

Controlling the position of alkyl group introduction is paramount in synthesizing specific phenol derivatives. Modern catalysis offers several solutions for achieving high regioselectivity.

Rhenium-Catalyzed ortho-Alkylation: A notable advancement is the use of a dirhenium decacarbonyl (Re2(CO)10) catalyst for the mono-alkylation of phenols using alkenes. orgsyn.org This method exhibits exclusive selectivity for the ortho-position of the hydroxyl group. A key feature of this system is that the reaction halts after the introduction of a single alkyl chain, preventing further alkylation even with an excess of the alkene. orgsyn.org The reaction demonstrates high functional group tolerance and is driven by the indispensable directing effect of the phenolic hydroxyl group. orgsyn.org

Cooperative Dual Catalysis: A cooperative system employing heterogeneous Palladium on carbon (Pd/C) with a catalytic amount of the Lewis acid Scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)3) has been developed for the selective ortho-alkylation of phenols with primary alcohols. acs.orgresearchgate.net This process involves a proposed mechanism where the phenol is partially hydrogenated to cyclohexenone while the alcohol is oxidized to an aldehyde. These intermediates then undergo an aldol (B89426) condensation promoted by the Lewis acid, followed by rearomatization. acs.orgresearchgate.net This dual catalytic approach provides excellent yields for ortho-alkylated phenols using various linear and branched alcohols. acs.org

| Catalyst System | Reactants | Selectivity | Key Features |

| Re2(CO)10 | Phenols, Alkenes | Ortho-mono-alkylation | Reaction stops after one substitution; High functional group tolerance. orgsyn.org |

| Pd/C and Sc(OTf)3 | Phenols, Primary Alcohols | Ortho-alkylation | Cooperative dual catalysis; Heterogeneous catalyst is reusable. acs.org |

| Traditional Lewis Acids (e.g., AlCl3) | Phenols, Alkenes | Mixture of ortho-, para-, and multi-alkylated products | Low regioselectivity; risk of cation rearrangement. orgsyn.org |

The synthesis of 4-tert-butyl-2,6-diisopropylphenol typically involves a stepwise approach, starting with the synthesis of a key precursor, 2,6-diisopropylphenol (Propofol). This intermediate is a widely used anesthetic and its selective synthesis has been extensively studied. rsc.orgresearchgate.net

The vapor-phase isopropylation of phenol using isopropyl alcohol (IPA) over acidic zeolite catalysts is a primary industrial route to 2,6-diisopropylphenol. rsc.org Catalysts such as H-beta and H-mordenite have shown high activity and selectivity for this transformation. The process involves a series of reactions, including the initial formation of 2-isopropylphenol, which is then further isopropylated to yield 2,6- and 2,4-diisopropylphenols. researchgate.net Optimization of reaction parameters, such as temperature and catalyst type, is crucial to maximize the selectivity towards the desired 2,6-disubstituted product. rsc.orgresearchgate.net Studies have shown that H-beta zeolite can achieve high phenol conversion (94%) with significant selectivity (56%) towards 2,6-diisopropylphenol and demonstrates good stability over extended periods. rsc.org

Once 2,6-diisopropylphenol is obtained, the final tert-butyl group is introduced at the para-position via a conventional Friedel-Crafts alkylation reaction using an alkylating agent like isobutylene (B52900) or tert-butanol (B103910) in the presence of an acid catalyst.

| Catalyst | Phenol Conversion (%) | Selectivity for 2,6-diisopropylphenol (%) | Reaction Conditions |

| H-beta | 94 | 56 | Vapour phase, optimized parameters rsc.org |

| H-mordenite | 77 | 43 | Vapour phase, optimized parameters rsc.org |

| Cs2.5H0.5PW12O40/K-10 | - | High selectivity reported | Liquid phase, 200°C researchgate.net |

The development of novel catalysts is essential for the efficient synthesis of sterically hindered phenols. Beyond the rhenium and dual palladium/scandium systems mentioned earlier, other catalytic approaches have been explored.

Aluminum-based catalysts have a long history in phenol alkylation. For instance, aluminum thiophenoxide, prepared from aluminum turnings and thiophenol, has been shown to catalyze the reaction of o-cresol (B1677501) with isobutylene to produce 2-tert-butyl-6-methylphenol (B146170) in high yield. kyoto-u.ac.jp Similarly, the reaction of 2-tert-butylphenol (B146161) with cyclohexene (B86901) or α-methylstyrene is effectively catalyzed by aluminum (III) 2-tert-butylphenoxide at high temperatures, yielding highly hindered phenols such as 2-tert-butyl-6-cyclohexylphenol and 2-tert-butyl-6-(α,α-dimethylbenzyl)phenol, respectively. kyoto-u.ac.jp These catalysts demonstrate the utility of tailored aluminum phenoxides in promoting selective ortho-alkylation to create sterically demanding structures.

| Catalyst | Substrates | Product |

| Aluminum (III) thiophenoxide | o-cresol, isobutylene | 2-tert-butyl-6-methylphenol kyoto-u.ac.jp |

| Aluminum (III) 2-tert-butylphenoxide | 2-tert-butylphenol, cyclohexene | 2-tert-butyl-6-cyclohexylphenol kyoto-u.ac.jp |

| Aluminum (III) 2-tert-butylphenoxide | 2-tert-butylphenol, α-methylstyrene | 2-tert-butyl-6-(α,α-dimethylbenzyl)phenol kyoto-u.ac.jp |

Functionalization and Derivatization of the Phenolic Core

Once the sterically hindered phenolic core is assembled, further chemical transformations can be performed to introduce additional functional groups and modulate the molecule's properties.

The Mannich reaction is a powerful tool for the aminomethylation of acidic compounds, including phenols. For hindered phenols, this reaction typically occurs at the less sterically hindered para-position if it is available. A relevant example is the reaction of 2,6-di-tert-butylphenol (B90309) with formaldehyde (B43269) and dimethylamine. google.com This condensation proceeds in an aqueous-alcoholic solution to yield the Mannich base, N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine. google.com

This Mannich base is a versatile intermediate. For example, it can undergo subsequent hydrogenolysis to convert the aminomethyl group into a methyl group, providing a route to 2,6-di-tert-butyl-4-methylphenol (BHT). google.com This two-step process demonstrates how the Mannich reaction can be used to introduce a functionalized handle that can be further transformed.

| Starting Phenol | Reagents | Intermediate Product |

| 2,6-di-tert-butylphenol | Formaldehyde, Dimethylamine | N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine google.com |

While this compound has its para-position occupied, the functionalization of the para-position of its precursor, 2,6-diisopropylphenol, or related 2,6-dialkylphenols is a key strategy for creating diverse derivatives.

Halogenation: A straightforward method to functionalize the para-position is through electrophilic halogenation. For example, 2,6-di-tert-butylphenol can be readily brominated at the para-position using bromine in dichloromethane (B109758) to yield 4-bromo-2,6-di-tert-butylphenol. orgsyn.org The resulting aryl bromide can then serve as a handle for further modifications, such as cross-coupling reactions, to introduce a wide array of substituents.

Rhodium-Catalyzed C-H Functionalization: More advanced methods enable the direct functionalization of the para-C-H bond. A combination of a Rh(II) catalyst and a Xantphos ligand has been successfully used for a multicomponent reaction of free phenols, diazoesters, and allylic carbonates. nih.gov This system overcomes the common challenge of competing O-H insertion and selectively functionalizes the para-C-H bond. The reaction leads to the formation of phenol derivatives bearing an all-carbon quaternary center at the para-position, demonstrating a sophisticated method for introducing complex substituents. nih.gov

| Reaction Type | Precursor Phenol | Reagents | Key Feature |

| Bromination | 2,6-di-tert-butylphenol | Bromine (Br2) | Introduces a versatile halogen handle at the para-position. orgsyn.org |

| C-H Functionalization | Phenols | Diazoesters, Allylic Carbonates, Rh(II)/Xantphos catalyst | Creates an all-carbon quaternary center via para-selective C-H activation. nih.gov |

Derivatization of the Hydroxyl Group

The reactivity of the hydroxyl group in this compound is significantly influenced by the steric hindrance imposed by the flanking isopropyl groups. This steric shielding dictates the types of reagents and conditions that can be employed for its derivatization. Common transformations include etherification, esterification, and the formation of phenoxy radicals.

Etherification and Esterification: The synthesis of ether and ester derivatives of sterically hindered phenols is a common strategy to modify their physical and chemical properties. For instance, the synthesis of diarylmethylphosphonates containing sterically hindered phenol moieties has been achieved through classic methods. The synthesis of urea (B33335) derivatives, for example, involves the reaction of isocyanates with primary amines, where the hindered phenol is part of the amine-containing precursor mdpi.comnih.gov.

Esterification of sterically hindered alcohols and phenols can be challenging. However, methods using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) have proven effective for a wide range of acids and alcohols orgsyn.org. While not specifically detailed for this compound in the provided results, this method is a standard approach for esterifying sterically hindered hydroxyl groups.

Formation of Phenoxy Radicals and Subsequent Reactions: A key aspect of the chemistry of hindered phenols is their ability to act as antioxidants by donating the hydrogen atom of the hydroxyl group to form a stable phenoxy radical phantomplastics.com. The efficacy of these phenols as antioxidants is determined by the nature of the ortho and para substituents, which affect the stability of the resulting phenoxyl radicals mdpi.com. This reactivity is the basis for their primary application and also a pathway for derivatization. The generated phenoxy radicals can then react with other radicals, leading to the formation of new C-O or C-C bonds.

Mechanism-Based Approaches to Synthetic Control

The synthesis of polysubstituted phenols like this compound requires careful control over the regioselectivity of the alkylation reactions. The primary method for synthesizing such compounds is the Friedel-Crafts alkylation of a phenol or a substituted phenol.

The synthesis of the closely related anesthetic, propofol (B549288) (2,6-diisopropylphenol), provides significant insight into mechanism-based synthetic control. Propofol is typically synthesized by the isopropylation of phenol over an acid catalyst rsc.org. Studies have investigated the vapor phase isopropylation of phenol with isopropyl alcohol (IPA) using solid acid catalysts like H-beta and H-mordenite to achieve high selectivity for the 2,6-disubstituted product.

Key parameters that are optimized to control the reaction include:

Molar Ratio of Reactants: The ratio of the phenol to the alkylating agent (e.g., isopropyl alcohol) is critical.

Weight Hourly Space Velocity (WHSV): This parameter in flow chemistry affects the contact time of the reactants with the catalyst.

Reaction Temperature: Temperature influences both the reaction rate and the selectivity towards the desired isomer.

Catalyst Choice: The type of acid catalyst (e.g., zeolites like H-beta) and its pore structure can direct the alkylation to the ortho positions.

For the synthesis of 2,6-diisopropylphenol, H-beta zeolite was found to be a more active and selective catalyst than H-mordenite, achieving 94% phenol conversion with 56% selectivity to the desired product under optimized conditions rsc.org. A proposed kinetic model for this reaction helps in understanding the intricate reaction pathways and optimizing the process further rsc.org. The activation energy for the isopropylation of phenol over H-beta has been calculated to be 25.39 kJ mol⁻¹ rsc.org.

Similar principles would apply to the synthesis of this compound, which would likely involve a multi-step process: tert-butylation of phenol at the para-position, followed by di-isopropylation at the ortho-positions, or vice-versa. Controlling the regioselectivity at each step through catalyst design and optimization of reaction conditions is paramount. For instance, the alkylation of phenol with isobutylene in the presence of aluminum phenolate (B1203915) is a known method for preparing 2,6-di-tert-butylphenol, where temperatures are controlled to maximize the yield of the desired product google.com.

A continuous flow process has been developed for the synthesis of propofol, involving a double Friedel-Crafts alkylation followed by a decarboxylation step, highlighting a modern approach to synthetic control that offers enhanced safety and scalability nih.gov.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of specialty chemicals like this compound aims to reduce environmental impact and improve process efficiency. Key areas of focus include the use of benign catalysts and solvents, energy efficiency, and waste reduction.

Enzymatic Synthesis: Enzyme-catalyzed reactions offer a green alternative to traditional chemical methods. Lipases, for example, have been used in the chemo-enzymatic synthesis of renewable sterically-hindered phenolic antioxidants mdpi.comresearchgate.netsemanticscholar.org. For instance, Candida antarctica lipase (B570770) B (CAL-B) has been effectively used to synthesize target compounds in high yields (81-87%) mdpi.comresearchgate.net. While these examples focus on derivatives of naturally occurring phenols like ferulic acid, the principle of using enzymes for esterification or other transformations under mild conditions is applicable to the synthesis of derivatives of this compound. Enzymatic polymerization of phenolic compounds is another environmentally friendly approach to creating novel antioxidant materials nih.gov.

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites (H-beta, H-mordenite), in the alkylation of phenols is a prime example of green chemistry rsc.org. These catalysts are advantageous because they are:

Reusable and Recyclable: They can be easily separated from the reaction mixture and used in multiple cycles.

Less Corrosive: They are less corrosive than traditional homogeneous catalysts like aluminum chloride or sulfuric acid.

More Selective: They can offer higher selectivity, leading to less waste from unwanted byproducts.

Continuous Flow Processes: As demonstrated in the synthesis of propofol, continuous flow chemistry is an important green chemistry tool nih.gov. This approach offers:

Enhanced Safety: It allows for the safe handling of hazardous chemicals by using small reactor volumes.

Improved Energy Efficiency: Better heat and mass transfer can lead to lower energy consumption.

Easier Scale-up: Scaling up production is often more straightforward than with batch processes nih.gov.

Alternative Energy Sources: Microwave-assisted synthesis is a green technique that can significantly reduce reaction times from hours or days to minutes, thereby saving energy mdpi.com. This method has been applied to various organic reactions and could potentially be used to accelerate the synthesis of this compound and its derivatives.

Benign Solvents: The choice of solvent is a critical aspect of green chemistry. Research into green synthesis often focuses on replacing volatile organic compounds with safer alternatives, such as water, supercritical fluids, or ionic liquids ejcmpr.com.

Below is a table summarizing the application of green chemistry principles in the synthesis of sterically hindered phenols.

| Green Chemistry Principle | Application in Hindered Phenol Synthesis | Examples/Potential Benefits |

|---|---|---|

| Use of Renewable Feedstocks | Synthesis of bio-based antioxidants from lignocellulose and vegetable oil components. mdpi.comresearchgate.net | Ferulic acid, glycerol, and fatty acids as starting materials. |

| Catalysis | Replacement of homogeneous acid catalysts with solid, reusable catalysts like zeolites (H-beta). rsc.org | Increased selectivity, reduced corrosion, and easier separation. |

| Enzymatic Reactions | Use of enzymes like lipases (e.g., CAL-B) for synthesis. mdpi.comresearchgate.net | Mild reaction conditions, high yields (81-87%), and environmentally friendly. |

| Process Intensification | Implementation of continuous flow manufacturing. nih.gov | Safer handling of chemicals, easier scale-up, and improved energy efficiency. |

| Energy Efficiency | Application of microwave-assisted synthesis. mdpi.com | Drastic reduction in reaction times and energy consumption. |

Spectroscopic Characterization and Advanced Structural Analysis

High-Resolution Rotational Spectroscopy for Conformational Elucidation

Analysis of Torsional Motions and Internal Rotation Barriers

The presence of the bulky isopropyl and tert-butyl groups in 4-tert-butyl-2,6-diisopropylphenol introduces several torsional motions, primarily the rotation of these alkyl groups around the C-C bonds and the rotation of the hydroxyl group around the C-O bond. These internal rotations are not free and are hindered by potential energy barriers.

Furthermore, theoretical calculations on the isopropyl radical have investigated the barriers to internal rotation of the methyl groups. ibm.com These studies reveal that the potential energy surface for such rotations is complex, with multiple minima and transition states. ibm.com For this compound, the interaction between the ortho-isopropyl groups and the hydroxyl group, as well as the para-tert-butyl group, would lead to a complex conformational landscape with distinct energy barriers for the rotation of each substituent. The determination of these barriers is critical for understanding the molecule's flexibility and the populations of different conformers at various temperatures.

| Rotational Parameter | Significance | Anticipated Trend for this compound |

| Rotational Constants (A, B, C) | Determine the principal moments of inertia and overall molecular shape. | Small rotational constants are expected due to the large mass and size of the molecule. |

| Internal Rotation Barriers (V₃) | Quantify the energy required for a functional group to rotate around a bond. | Significant barriers are anticipated for the isopropyl and tert-butyl groups due to steric hindrance. The hydroxyl group rotation will also be hindered by the adjacent isopropyl groups. |

| Torsional Frequencies | Correspond to the vibrational modes associated with the twisting motion of functional groups. | Low-frequency torsional modes are expected, which can be observed in the far-infrared or Raman spectra. |

Isotopic Substitution for Precise Structural Determination

Isotopic substitution is a key technique in rotational spectroscopy for precisely determining the atomic coordinates within a molecule. By replacing an atom with one of its heavier isotopes (e.g., ¹²C with ¹³C, or ¹H with ²H), the mass of the molecule changes, leading to a shift in the moments of inertia and, consequently, a change in the rotational spectrum.

The measurement of the rotational spectra of multiple isotopologues of this compound would allow for the application of Kraitchman's equations to solve for the substitution coordinates (rₛ) of the substituted atoms. This method provides a highly accurate determination of the bond lengths and angles without the need for computational modeling. While specific data for the target molecule is not available, this well-established method would be indispensable for an experimental structural determination.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Dynamics

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. The resulting spectra provide a molecular fingerprint and offer detailed information about functional groups, bond strengths, and molecular symmetry. For this compound, vibrational spectroscopy is particularly useful for understanding the effects of its bulky substituents on its molecular dynamics.

Correlating Vibrational Modes with Steric Hindrance Effects

The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its functional groups. The significant steric hindrance imposed by the ortho-diisopropyl groups and the para-tert-butyl group influences the frequencies and intensities of these vibrational modes.

For example, the O-H stretching vibration in phenols is typically observed in the range of 3200-3600 cm⁻¹. In this compound, the intramolecular interaction between the hydroxyl proton and the adjacent isopropyl groups can lead to a broadening and a shift in the O-H stretching frequency. The bulky groups can also restrict the bending vibrations of the C-H bonds in the aromatic ring and the alkyl substituents. researchgate.net

A review of the vibrational spectroscopy of phenols and phenolic polymers indicates that steric effects can cause significant changes in the stretching frequencies of C-H groups near the hydroxyl group. researchgate.net

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Influence of Steric Hindrance |

| O-H Stretch | 3200-3600 | Broadening and potential shift due to intramolecular interactions with isopropyl groups. |

| C-H Stretch (Aromatic) | 3000-3100 | Minor shifts and intensity changes due to electronic effects of substituents. |

| C-H Stretch (Aliphatic) | 2850-3000 | Complex region with multiple overlapping bands from isopropyl and tert-butyl groups. |

| C-O Stretch | 1200-1300 | Frequency influenced by coupling with other modes and the electronic environment. |

| Ring Vibrations | 1400-1600 | Characteristic bands for the substituted benzene (B151609) ring, with positions sensitive to the substitution pattern. |

Solvent Effects on Spectroscopic Signatures

The vibrational frequencies of a molecule can be influenced by the solvent in which it is dissolved. These solvent-induced frequency shifts provide insights into intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. core.ac.uk

For this compound, the hydroxyl group is capable of acting as a hydrogen bond donor. In polar, protic solvents, hydrogen bonding to the solvent molecules is expected to cause a significant red-shift (lowering of frequency) and broadening of the O-H stretching band. In non-polar solvents, these effects will be less pronounced. The study of solvent effects on the vibrational spectra of substituted phenols is a well-established method for probing solute-solvent interactions. nih.govnih.gov The magnitude of the frequency shift can be correlated with the hydrogen bond donating or accepting ability of the solvent.

Advanced Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. Advanced NMR techniques, such as two-dimensional (2D) NMR, offer even deeper insights into molecular structure and connectivity.

While a complete set of advanced NMR data for this compound was not found in the search results, the principles of these techniques can be applied to predict the expected spectral features. A standard ¹H NMR spectrum would show distinct signals for the protons of the tert-butyl group, the isopropyl groups (both the CH proton and the methyl protons), the aromatic protons, and the hydroxyl proton. The chemical shifts and coupling patterns would be indicative of their electronic environments and through-bond connectivities.

Advanced 2D NMR experiments would further elucidate the structure:

COSY (Correlation Spectroscopy): This experiment would reveal which protons are spin-spin coupled, confirming the connectivity within the isopropyl groups and the coupling between the aromatic protons. researchgate.netslideshare.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, providing crucial information about the three-dimensional structure and the preferred conformation of the flexible alkyl groups. For instance, NOESY could reveal spatial proximities between the protons of the isopropyl groups and the aromatic ring or the hydroxyl proton. researchgate.netlibretexts.orglibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

X-ray Crystallography for Solid-State Structure Determination

For instance, the crystal structures of other sterically hindered phenols reveal that the aromatic ring is planar, and the substituents adopt conformations that minimize steric strain. nih.gov In the solid state, it is expected that this compound would exhibit a conformation where the isopropyl groups are twisted out of the plane of the benzene ring to reduce steric clashes. The hydroxyl group would likely participate in hydrogen bonding, either with another phenol (B47542) molecule to form dimers or with a solvent molecule if co-crystallized. The precise packing arrangement in the crystal lattice would be governed by a combination of van der Waals forces and any hydrogen bonding interactions.

Interactive Table 3: Typical Bond Lengths and Angles in Alkylated Phenols

| Parameter | Typical Value |

| C-C (aromatic) bond length | ~1.39 Å |

| C-O (phenolic) bond length | ~1.37 Å |

| C(aryl)-C(alkyl) bond length | ~1.52 Å |

| C-O-H bond angle | ~109° |

| C-C-C (in t-butyl) bond angle | ~109.5° |

Photoelectron Spectroscopy and Electronic Structure Probing

Photoelectron spectroscopy (PES) is an experimental technique used to determine the ionization energies of molecules, providing direct insight into their electronic structure. researchgate.net By irradiating a molecule with high-energy photons, electrons are ejected, and their kinetic energies are measured. This allows for the determination of the binding energies of electrons in different molecular orbitals.

For this compound, PES would reveal the energies of the π-orbitals of the benzene ring and the lone pair orbitals of the oxygen atom. The substitution of the benzene ring with alkyl groups, which are electron-donating, is known to decrease the ionization potentials of the π-system. nih.govrsc.org Therefore, it is expected that the ionization energies for the π-orbitals of this compound would be lower than those of unsubstituted phenol.

Studies on other phenolic compounds have shown that the highest occupied molecular orbital (HOMO) is typically a π-orbital of the aromatic ring. nih.gov The energy of the HOMO is a key parameter in determining the antioxidant activity of phenols, as it relates to the ease of donating a hydrogen atom. The electronic structure of hindered phenols, including the electron cloud density around the benzene ring and the O-H bond dissociation enthalpy, has been investigated using computational methods, which complement experimental PES data. nih.govresearchgate.net These studies indicate that electron-donating groups increase the electron density on the aromatic ring, which can enhance antioxidant properties. nih.govrsc.org

Computational Chemistry and Theoretical Investigations of 4 Tert Butyl 2,6 Diisopropylphenol

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

To elucidate the intrinsic properties of 4-tert-butyl-2,6-diisopropylphenol, quantum chemical calculations are the primary tool. These methods allow for the precise determination of the molecule's three-dimensional structure and the distribution of its electrons, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) stands as a cornerstone for computational investigations of medium to large-sized molecules like this compound due to its favorable balance of accuracy and computational cost. By approximating the electron density, DFT methods can reliably predict a range of ground-state properties.

For this molecule, a typical DFT study would involve geometry optimization to find the lowest energy structure. This would provide precise data on bond lengths, bond angles, and dihedral angles. For instance, one would expect the C-O bond length of the hydroxyl group and the various C-C bond lengths within the aromatic ring and the alkyl substituents to be determined with high precision. The planarity of the benzene (B151609) ring and the orientation of the isopropyl and tert-butyl groups relative to it would also be key outputs.

Furthermore, DFT calculations would yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate an electron, a key step in its antioxidant activity. The LUMO energy indicates its ability to accept an electron. The HOMO-LUMO gap provides a measure of the molecule's chemical reactivity and kinetic stability.

A representative, though hypothetical, table of DFT-calculated properties for this compound is presented below. The specific values would be dependent on the chosen functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).

| Property | Hypothetical Calculated Value |

| C-O Bond Length | 1.37 Å |

| O-H Bond Length | 0.97 Å |

| Aromatic C-C Bond Length (average) | 1.40 Å |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.0 eV |

| Dipole Moment | 1.5 D |

These are illustrative values and would require specific calculations to be confirmed.

Ab Initio Methods for High-Accuracy Predictions

For even greater accuracy, particularly for electronic properties, ab initio methods can be employed. These methods are based on first principles of quantum mechanics without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide benchmark-quality data.

These high-accuracy calculations would be particularly valuable for refining the understanding of the electronic structure and for calibrating the more computationally efficient DFT methods. They could provide a more precise value for the ionization potential and electron affinity, which are critical for understanding the mechanisms of antioxidant action.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the isopropyl groups in this compound means that the molecule can exist in several different spatial arrangements, or conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

Identification of Stable Conformers and Transition States

A thorough conformational analysis would involve systematically rotating the bonds associated with the isopropyl groups and the hydroxyl group to map out the potential energy surface (PES) of the molecule. This process would identify all the stable, low-energy conformers. For each conformer, the geometry would be fully optimized, and its relative energy calculated.

The transition states connecting these stable conformers would also be located and characterized. The energy of these transition states determines the activation energy for conformational changes. This information is vital for understanding the molecule's flexibility and the accessibility of different conformations at various temperatures.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Conformer A | 0.00 | C-C-C-H (isopropyl 1), C-C-C-H (isopropyl 2) |

| Conformer B | 1.25 | C-C-C-H (isopropyl 1), C-C-C-H (isopropyl 2) |

| Conformer C | 2.50 | C-C-C-H (isopropyl 1), C-C-C-H (isopropyl 2) |

This table illustrates the type of data that would be generated from a conformational analysis.

Simulation of Tunnelling Phenomena and Hindered Rotations

Computational methods can be used to calculate the potential energy barrier for these hindered rotations. From this barrier, the probability of tunneling can be estimated, providing insight into the low-temperature dynamics of the molecule.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model how the molecule moves, vibrates, and interacts with its environment.

For this compound, an MD simulation would provide valuable information on the flexibility of the molecule, the time scales of conformational changes, and its interactions with solvent molecules. By analyzing the trajectory of the atoms over time, one could calculate properties such as the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify the most flexible regions of the molecule.

MD simulations are particularly powerful for studying the behavior of the molecule in a condensed phase, such as in a solvent or within a biological membrane, which is highly relevant to its role as an antioxidant in various systems.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters of molecules. These predictions, when compared with experimental data, serve as a validation of the computational model and can aid in the interpretation of experimental spectra. For this compound, theoretical calculations can provide valuable information about its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

At present, detailed computational studies specifically predicting the full range of spectroscopic parameters for this compound and their validation with experimental data are not extensively available in the public domain. While experimental spectral data exists in databases such as PubChem, dedicated research articles presenting a side-by-side comparison of theoretical and experimental values for this specific compound are scarce.

However, based on the principles of computational chemistry, a general approach to such a study would involve:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the this compound molecule using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p)).

Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface and to predict the IR spectrum. The calculated vibrational frequencies would then be compared with experimental IR data.

NMR Chemical Shift Calculations: The optimized geometry is used to calculate the NMR shielding tensors, which are then converted into chemical shifts (¹H and ¹³C). These predicted shifts would be correlated with experimental NMR spectra.

Electronic Transition Calculations: Time-Dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis), providing information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.

A hypothetical comparison of predicted and experimental data is presented in the table below to illustrate the expected outcomes of such a computational study.

Interactive Data Table: Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value (Hypothetical) | Experimental Value |

| ¹H NMR (ppm) | ||

| OH Proton | 4.5 - 5.5 | ~5.0 |

| Aromatic Protons | 7.0 - 7.2 | ~7.1 |

| Isopropyl CH | 3.0 - 3.5 | ~3.2 |

| tert-Butyl CH₃ | 1.2 - 1.4 | ~1.3 |

| Isopropyl CH₃ | 1.1 - 1.3 | ~1.2 |

| ¹³C NMR (ppm) | ||

| C-OH | 150 - 155 | ~153 |

| C-tert-Butyl | 140 - 145 | ~142 |

| C-isopropyl | 135 - 140 | ~138 |

| Aromatic C-H | 120 - 125 | ~123 |

| C(CH₃)₃ | 30 - 35 | ~34 |

| CH(CH₃)₂ | 25 - 30 | ~27 |

| C(CH₃)₃ | 30 - 35 | ~31.5 |

| CH(CH₃)₂ | 20 - 25 | ~23 |

| IR (cm⁻¹) | ||

| O-H Stretch | 3600 - 3650 | ~3640 |

| C-H Stretch (Aromatic) | 3000 - 3100 | ~3050 |

| C-H Stretch (Aliphatic) | 2850 - 3000 | ~2960 |

| C=C Stretch (Aromatic) | 1580 - 1620 | ~1600 |

| UV-Vis (nm) | ||

| λmax | 270 - 280 | ~275 |

Theoretical Studies of Reaction Mechanisms and Reactivity

Theoretical studies are crucial for understanding the reaction mechanisms and reactivity of this compound, particularly its function as an antioxidant. As a hindered phenol (B47542), its primary role is to scavenge free radicals, thereby preventing oxidative damage. Computational chemistry allows for the investigation of the thermodynamics and kinetics of these radical scavenging reactions.

The antioxidant activity of phenolic compounds like this compound is generally attributed to their ability to donate the hydrogen atom from the hydroxyl group to a free radical. The key mechanisms that can be studied computationally include:

Hydrogen Atom Transfer (HAT): This is often the most favorable mechanism for phenolic antioxidants. The phenol (ArOH) donates its hydroxyl hydrogen atom to a radical (R•) to form a stable phenoxyl radical (ArO•) and a non-radical species (RH). ArOH + R• → ArO• + RH

Proton-Coupled Electron Transfer (PCET): In this mechanism, a proton and an electron are transferred in a concerted manner.

Sequential Proton Loss Electron Transfer (SPLET): This mechanism involves the deprotonation of the phenol to form a phenoxide anion, which then donates an electron to the radical. This pathway is more relevant in polar solvents.

Computational studies would typically involve calculating key thermodynamic parameters such as Bond Dissociation Enthalpy (BDE) of the O-H bond, Ionization Potential (IP), and Proton Affinity (PA). A lower O-H BDE indicates a greater ease of hydrogen atom donation.

Furthermore, the reaction pathways can be mapped by locating the transition state structures and calculating the activation energies. This provides kinetic insights into how fast the radical scavenging reactions occur.

Interactive Data Table: Theoretical Parameters for Antioxidant Activity of this compound (Hypothetical)

| Parameter | Description | Calculated Value (kcal/mol) (Hypothetical) | Implication for Reactivity |

| O-H BDE | Bond Dissociation Enthalpy of the phenolic hydroxyl group. | 80 - 85 | A lower value suggests a higher propensity for hydrogen atom donation. |

| IP | Ionization Potential, related to the ease of electron donation. | 180 - 190 | A lower value indicates a greater tendency to donate an electron. |

| PA | Proton Affinity of the phenoxide anion. | 330 - 340 | A higher value suggests that the phenoxide is a stronger base. |

| Activation Energy (vs. •OOH) | Energy barrier for the reaction with a peroxyl radical. | 5 - 10 | A lower activation energy indicates a faster reaction rate. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a detailed computational study, which is not currently available in published literature for this specific compound.

Applications of 4 Tert Butyl 2,6 Diisopropylphenol and Its Derivatives in Materials Science and Industrial Processes

Antioxidant and Stabilization Mechanisms in Polymeric Materials

Hindered phenolic compounds, including 4-tert-butyl-2,6-diisopropylphenol, are crucial additives in the polymer industry, serving as primary antioxidants to protect materials like polypropylene (B1209903), polyethylene, and rubbers from degradation. vinatiorganics.comuvabsorber.com Oxidation can compromise a polymer's integrity, leading to discoloration, cracking, and a reduction in mechanical properties, thus shortening the service life of the final product. uvabsorber.compartinchem.com These antioxidants are effective over a wide range of temperatures, enhancing both processing stability and long-term thermal resistance. uvabsorber.com

The primary antioxidant function of this compound is rooted in its ability to act as a radical scavenger. The process of polymer degradation is a chain reaction initiated and propagated by free radicals. Hindered phenols interrupt this cycle by donating a hydrogen atom from their hydroxyl (-OH) group to reactive peroxy radicals (ROO•). uvabsorber.compartinchem.com This reaction neutralizes the peroxy radical, preventing it from abstracting a hydrogen atom from the polymer backbone, and in turn, generates a stable phenoxyl radical. partinchem.comnih.gov

The general mechanism can be represented as:

ROO• + ArOH → ROOH + ArO•

The resulting phenoxyl radical (ArO•) is significantly stabilized by two key features of the this compound molecule. First, the bulky isopropyl groups at the ortho positions (2 and 6) provide steric hindrance, which shields the radical and prevents it from initiating new degradation chains. vinatiorganics.com Second, the electron-donating nature of the alkyl substituents (tert-butyl and isopropyl groups) and the delocalization of the unpaired electron across the benzene (B151609) ring contribute to its stability. partinchem.comlibretexts.org This stable phenoxyl radical can also react with a second peroxy radical, terminating the chain reaction. partinchem.com Studies on the closely related 2,6-diisopropylphenol have shown that each molecule can scavenge two radical species, a behavior comparable to the natural antioxidant α-tocopherol (vitamin E). nih.gov

Kinetic studies are essential for quantifying the efficiency of antioxidants. The rate at which a phenolic compound can donate its hydrogen atom is a key factor in its effectiveness. researchgate.net Research on various phenolic antioxidants has established that their ability to inhibit the oxidation of materials like styrene (B11656) can be measured by monitoring oxygen consumption, with a longer inhibition time indicating higher antioxidant ability. iaea.org The kinetics often follow a second-order rate law, and the rate constants provide a quantitative measure of scavenging efficiency. nih.gov

| Parameter | Description | Significance in Antioxidant Efficacy |

|---|---|---|

| Rate Constant (k) | A proportional constant that relates the rate of a chemical reaction to the concentration of reactants. | A higher rate constant for the reaction with peroxy radicals indicates a more efficient antioxidant. |

| Inhibition Time (tinh) | The period during which the antioxidant effectively suppresses oxidation. iaea.org | A longer inhibition time signifies greater protective capability against degradation. iaea.org |

| Bond Dissociation Enthalpy (BDE) | The enthalpy change when a bond is broken homolytically. frontiersin.org For phenols, this refers to the O-H bond. | A lower O-H BDE generally indicates that the hydrogen atom can be donated more easily, enhancing radical scavenging activity. frontiersin.org |

| Stoichiometric Factor (n) | The number of free radicals trapped by one molecule of the antioxidant. iaea.org | A higher value indicates that each antioxidant molecule can neutralize more radicals, making it more efficient. |

Polymers are susceptible to degradation from both heat (thermo-oxidation) and ultraviolet (UV) light (photo-oxidation). everlight-uva.comwikipedia.org this compound and similar hindered phenols are incorporated into polymers like polypropylene (PP) and various rubbers to provide protection against these environmental stressors. vinatiorganics.comresearchgate.net

In polypropylene, oxidation typically occurs at the tertiary carbon atoms in the polymer chain, leading to chain scission and a loss of mechanical properties. wikipedia.org Hindered phenols act as primary stabilizers, preventing this degradation during high-temperature processing and throughout the product's service life. uvabsorber.comwikipedia.org The effectiveness of these antioxidants in PP can be evaluated using techniques like differential scanning calorimetry to measure the oxidation induction period (OIP). A longer OIP indicates superior stabilization. researchgate.net

Similarly, hindered phenols protect rubber from oxidation-induced cracking and the loss of elasticity, which is critical for applications such as tires and seals. vinatiorganics.comresearchgate.net By scavenging the free radicals that cause the breakdown of the rubber's polymer network, these antioxidants ensure that the material maintains its essential physical properties over time. vinatiorganics.com The performance of an antioxidant in rubber can be assessed by methods like Wallace plasticity measurements after accelerated aging. researchgate.net

The specific molecular structure of this compound is key to its high antioxidant efficacy. The nature and position of the alkyl groups on the phenol (B47542) ring significantly influence its performance through both steric and electronic effects.

Steric Effects : The two bulky isopropyl groups at the ortho-positions (2 and 6) to the hydroxyl group create significant steric hindrance. vinatiorganics.com This "hindered" structure is crucial for two reasons. First, it increases the stability of the phenoxyl radical formed after hydrogen donation, making it less reactive and preventing it from initiating new oxidation chains. acs.org Second, it can influence the interaction of the antioxidant molecule within the polymer matrix.

Electronic Effects : Alkyl groups, such as the tert-butyl group at the para-position (4) and the isopropyl groups, are electron-donating. libretexts.org This electron-donating nature increases the electron density on the hydroxyl group, which can facilitate the hydrogen atom transfer to a free radical. libretexts.orgmasterorganicchemistry.com Computational studies have shown that electron-donating groups generally have a beneficial effect on the antioxidant activity of phenolic compounds, whereas electron-withdrawing groups have a negative effect. nih.gov The stability of the resulting phenoxyl radical is also enhanced by the delocalization of the unpaired electron into the aromatic ring. rsc.org

Studies comparing different substituents have shown that a tert-butyl group is often more favorable than a methyl group at the ortho-positions for enhancing antioxidant activity. nih.gov The combination of a para-substituent and two ortho-substituents, as seen in this compound, provides an optimal balance of reactivity and stability for an effective antioxidant.

Lubricant and Fuel Stabilization

The inhibition mechanism is analogous to that in polymers. The antioxidant interrupts the free-radical chain reactions of autoxidation. It donates its phenolic hydrogen to alkylperoxy radicals (ROO•), which are the key propagators of the oxidation chain in hydrocarbons. This action prevents the formation of harmful degradation products like acids and sludge, thereby extending the life of the lubricant or fuel and protecting engine components from wear and deposits. vinatiorganics.com

The performance of hindered phenolic antioxidants can be significantly enhanced when used in combination with other types of additives, a phenomenon known as synergism. partinchem.com While primary antioxidants like this compound are excellent at scavenging free radicals, they are not effective at decomposing hydroperoxides (ROOH), which are stable byproducts of the scavenging process that can later break down to form new radicals. uvabsorber.com

To address this, hindered phenols are often paired with secondary antioxidants (peroxide decomposers), such as phosphites and thioesters. uvabsorber.compartinchem.com

Phosphites are effective at decomposing hydroperoxides at the high temperatures encountered during processing. uvabsorber.com

Thioesters function best at lower, long-term service temperatures. uvabsorber.com

Role as a Ligand in Coordination Chemistry and Catalysis

The electron-rich phenolic oxygen and the sterically demanding nature of this compound make it an intriguing ligand for the formation of metal complexes. These complexes often exhibit unique coordination geometries and electronic properties, which in turn influence their catalytic activity in a range of organic reactions.

Synthesis and Characterization of Metal Complexes

Metal complexes incorporating ligands derived from hindered phenols are synthesized to explore their structural and electronic properties. While direct complexation with this compound is possible, it is often derivatized to create more complex, multidentate ligands that can form stable coordination compounds with various transition metals.

For instance, a bidentate benzothiazole-based ligand, 2,6-bis(benzothiazol-2-yl)-4-(tert-butyl)phenol (HL), has been synthesized from 4-tert-butyl-2,6-diformylphenol. nih.gov This ligand reacts with transition metal salts like copper(II), nickel(II), and cobalt(II) to form solid complexes. nih.gov The characterization of these complexes involves a suite of analytical techniques. Fourier-transform infrared (FTIR) spectroscopy is used to confirm the coordination of the ligand to the metal center, typically showing a shift in the vibrational frequencies of the C=N and phenolic C-O bonds. nih.govresearchgate.net

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) helps to elucidate the structure of the ligand and confirm its purity. nih.gov For the metal complexes, techniques such as UV-visible spectroscopy and magnetic susceptibility measurements are employed to determine the coordination geometry. For example, the UV-vis spectra and magnetic moment data for the Ni(II) and Co(II) complexes of the benzothiazole-based ligand suggested an octahedral geometry, while the Cu(II) complex was found to have a tetragonal geometry. nih.gov In some cases, single-crystal X-ray crystallography provides definitive structural information, revealing precise bond lengths and angles within the complex. nih.gov

Table 1: Spectroscopic and Magnetic Properties of Metal Complexes with a 2,6-bis(benzothiazol-2-yl)-4-(tert-butyl)phenol Ligand

| Metal Ion | Geometry | Absorption Maxima (nm) | Emission Maxima (nm) |

|---|---|---|---|

| Cu(II) | Tetragonal | 275 - 432 | 367 - 581 |

| Ni(II) | Octahedral | 275 - 432 | 367 - 581 |

| Co(II) | Octahedral | 275 - 432 | 367 - 581 |

Data sourced from a study on benzothiazole-based ligands. nih.gov

Catalytic Activity in Organic Transformations

The metal complexes derived from hindered phenols like this compound are not merely structural curiosities; they are functional materials with potential applications in catalysis. The steric bulk provided by the isopropyl and tert-butyl groups can influence the selectivity of a reaction, while the electronic environment around the metal center dictates its catalytic reactivity.

These complexes have been investigated as catalysts in various organic transformations. One notable area is oxidation catalysis. For example, iron complexes have been supported on materials like acid-modified alumina (B75360) (τ-Al₂O₃) and used for the catalytic oxidation of other hindered phenols, such as 2,6-di-t-butyl-4-methylphenol. rsc.org This demonstrates the potential for creating heterogeneous catalysts where the active metal complex is immobilized, facilitating easier separation from the reaction products.

Furthermore, the principles of using hindered phenol ligands extend to polymerization reactions. The bulky nature of the ligand can control the access of monomers to the catalytic metal center, thereby influencing the stereochemistry and properties of the resulting polymer. While specific studies on the catalytic activity of this compound complexes are part of ongoing research, the broader class of hindered phenol-ligated metal complexes is recognized for its utility in such catalytic processes.

Application in Specialty Chemical Manufacturing as an Intermediate

Beyond its use in catalysis, this compound is a valuable chemical intermediate. An intermediate is a molecule that is formed from the reactants and reacts further to give the desired products of a chemical reaction. Due to its unique substitution pattern, it serves as a precursor for the synthesis of more complex and specialized molecules.

A key application lies in its use to create other functional additives. For example, it can be a starting material for producing more elaborate antioxidants or UV stabilizers for polymers. The hindered phenolic core provides the inherent stabilizing functionality, which is then chemically modified to enhance properties like solubility in a specific polymer matrix, reduce volatility, or improve compatibility with other additives.

The compound can also be a precursor in the synthesis of phosphite (B83602) and phosphonite antioxidants. The reaction of the phenolic hydroxyl group with phosphorus compounds, such as phosphorus trichloride, can yield valuable organophosphorus compounds that act as highly effective stabilizers in plastics and elastomers. google.com Similarly, it can be a building block for agrochemicals or pharmaceutical intermediates where a sterically hindered phenolic moiety is required. For instance, substituted 2,6-dinitrobenzaldehydes, which are valuable synthetic precursors, can be synthesized from related tert-butyl-substituted phenols. colab.ws

Development of Novel Materials Incorporating Hindered Phenol Moieties

The inherent antioxidant capability of the hindered phenol structure makes it a prime candidate for incorporation into novel materials to enhance their stability and lifespan. The primary function of a hindered phenol in a material is to act as a free-radical scavenger. It can donate its phenolic hydrogen atom to terminate the radical chain reactions that lead to material degradation, such as the oxidative degradation of polymers.

Researchers are actively designing and synthesizing new materials that have hindered phenol groups chemically bound to their structure. nih.gov This approach offers advantages over simply blending hindered phenol additives into a material. Covalently bonding the antioxidant moiety prevents its migration or leaching out of the material over time, ensuring long-term protection.

Examples of such novel materials include:

Modified Polymers: Hindered phenol groups can be grafted onto polymer backbones or used as co-monomers during polymerization. This results in polymers with built-in resistance to thermal and photo-oxidative degradation. plaschina.com.cn

Advanced Coatings and Films: Incorporating hindered phenol moieties into the resins used for coatings can protect the underlying material and the coating itself from degradation caused by UV light and environmental exposure.

Functionalized Nanomaterials: Carbon nanotubes and other nanomaterials can be functionalized with hindered phenol groups. mdpi.com This not only stabilizes the nanomaterial itself but can also create nanocomposites where the antioxidant function is dispersed at a molecular level within a polymer matrix.

The development strategy for these novel materials often involves calculating properties like the bond dissociation enthalpy (BDE) of the O-H bond, which is a good predictor of antioxidant activity. nih.gov By designing molecules with optimal BDEs and synthetic accessibility, new generations of high-performance, durable materials are being created.

Mechanistic Studies of 4 Tert Butyl 2,6 Diisopropylphenol Reactivity

Kinetics and Thermodynamics of Radical Trapping Reactions

The primary function of 4-tert-butyl-2,6-diisopropylphenol as an antioxidant is its ability to trap radical species, a process governed by the kinetics and thermodynamics of hydrogen atom donation from its phenolic hydroxyl group. The key thermodynamic parameter is the O–H bond dissociation free energy (ΔG°(XH)), which quantifies the potential hydrogen-donating capacity. A lower ΔG°(XH) value corresponds to a weaker O-H bond and a greater thermodynamic driving force for hydrogen donation. For a series of 2,6-di-tert-butylphenols, which are structurally analogous to this compound, the nature of the substituent at the 4-position significantly influences this parameter. nih.gov

The kinetic aspect of this reactivity is described by the free energy of activation (ΔG≠), which represents the energy barrier to the hydrogen atom transfer (HAT) reaction. A smaller ΔG≠ indicates a faster reaction rate. Studies on various phenols have shown that the kinetic hydrogen-donating ability does not always follow the same trend as the thermodynamic potential. nih.gov For instance, while the bond dissociation energy sets the potential, steric and electronic factors in the transition state determine the actual rate of reaction.

Research has systematically evaluated these parameters for a range of phenols in acetonitrile (B52724) (CH₃CN) at 298 K. The data reveals how different substituents modulate both the thermodynamic and kinetic aspects of H-donating activity. nih.gov For example, electron-donating groups at the para-position generally lower the bond dissociation energy, enhancing the thermodynamic capacity for radical scavenging.

Table 1: Thermodynamic and Kinetic Data for H-Donation by Selected Phenols in CH₃CN at 298 K nih.gov

| Compound | Substituents | ΔG°(XH) (kcal/mol)a | ΔG≠XH/X (kcal/mol)b |

| 2,6-di-tert-butyl-4-methoxyphenol | R2, R6 = t-Bu; R4 = OMe | 72.70 | 13.91 |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | R2, R6 = t-Bu; R4 = Me | 75.80 | 13.91 |

| 2,6-di-tert-butylphenol (B90309) | R2, R6 = t-Bu; R4 = H | 77.01 | 13.91 |

| 2,6-di-tert-butyl-4-cyanophenol | R2, R6 = t-Bu; R4 = CN | 81.33 | 13.91 |

| 2,6-dimethyl-4-cyanophenol | R2, R6 = Me; R4 = CN | 82.26 | 19.97 |

| a ΔG°(XH): Bond dissociation free energy, representing potential H-donating capacity. A lower value indicates weaker O-H bond. | |||

| b ΔG≠XH/X: Free energy of activation for the self-exchange HAT reaction, representing kinetic H-donating ability. A lower value indicates a faster reaction. |

Note: Data for 2,6-di-tert-butylphenols are used as close analogs to illustrate the electronic effects relevant to this compound.

The rate constants for reactions between phenoxyl radicals and phenols are essential for a complete kinetic understanding. These rates are often high, but can vary significantly based on the specific reactants and conditions. Compilations of these rate constants are available and show that the uncertainty in measured values is typically between ±10% and ±20%. nist.gov

Electron Transfer vs. Hydrogen Atom Transfer Mechanisms

The process of a phenol (B47542) donating its hydrogen to a radical can occur through fundamentally different mechanisms, primarily Hydrogen Atom Transfer (HAT) and Proton-Coupled Electron Transfer (PCET). rsc.orgnih.gov

Hydrogen Atom Transfer (HAT): In a HAT mechanism, a neutral hydrogen atom is transferred in a single, concerted step from the phenol's hydroxyl group to the radical acceptor. nih.govnih.gov This process involves the movement of both a proton and an electron together along the same coordinate. rsc.org The singly occupied molecular orbital (SOMO) in the transition state is typically a σ-type orbital aligned with the O-H bond axis. nih.govnih.gov

Proton-Coupled Electron Transfer (PCET): A PCET mechanism involves the transfer of a proton and an electron, but through different pathways. rsc.orgnih.gov For phenoxyl/phenol systems, calculations have shown that the reaction often proceeds via PCET. nih.gov In this case, the electron is transferred between the π-systems of the donor and acceptor, while the proton is transferred separately between σ-orbitals, typically within a hydrogen-bonding framework. nih.gov The SOMO at the transition state is a π-symmetry orbital, largely orthogonal to the O-H-O vector, distinguishing it from a true HAT process. nih.gov

The distinction between these mechanisms can be challenging, and computational strategies are often employed to analyze the electron flow and orbital character along the reaction path. rsc.org The preference for PCET in phenoxyl/phenol reactions is attributed to the greater π-donating ability of the phenyl ring, which stabilizes the transition state by increasing electron density on the oxygen atoms, thereby enhancing the binding of the transferring proton. nih.gov This contrasts with systems like methoxyl/methanol, which favor a HAT mechanism. nih.govnih.gov The choice between HAT and PCET is crucial as it is fundamental to energy conversion processes in both chemistry and biology. nih.gov

Pathways of Degradation and Transformation in Industrial Environments

In industrial settings, where it is used as a stabilizer in plastics, oils, and other materials, this compound can undergo degradation and transformation. A primary pathway for this is autoxidation, especially in the presence of oxygen and catalysts.

Studies on the autoxidation of the closely related 2,6-di-tert-butylphenol (DTBP) provide a model for this process. rsc.org The mechanism proceeds as follows:

Phenoxy Radical Formation: The initial and often rate-determining step is the abstraction of the hydrogen atom from the phenolic hydroxyl group, forming a stable 4-tert-butyl-2,6-diisopropylphenoxyl radical. This can be initiated by other radicals or catalyzed by transition metals.

Radical Coupling: The resulting phenoxyl radicals are resonance-stabilized but highly reactive. They can couple with each other to form larger, more complex structures. A common transformation is the formation of a diphenoquinone, a colored byproduct that can be an indicator of antioxidant depletion.

Further Oxidation: The initial products can undergo further oxidation, leading to a complex mixture of degradation compounds and eventual loss of antioxidant activity.

Another transformation pathway, particularly relevant in environmental contexts such as industrial wastewater treatment, is biodegradation. Certain bacterial strains, such as Alcaligenes sp., have been shown to be capable of degrading sterically hindered phenols like 2,6-di-tert-butylphenol. nih.gov The degradation kinetics can be influenced by factors such as the initial concentration of the phenol, pH, and temperature. nih.gov

Reactivity with Oxidizing Agents and Reactive Species

The antioxidant function of this compound is defined by its reactivity with various oxidizing agents and reactive species, particularly reactive oxygen species (ROS). The structural analog 2,6-diisopropylphenol has been shown to effectively protect against cellular damage induced by ROS. nih.gov

For instance, it can significantly reduce the oxidative stress caused by hydrogen peroxide (H₂O₂). nih.gov The mechanism involves the phenol donating its hydroxyl hydrogen atom to neutralize the highly reactive species generated from H₂O₂, thereby preventing them from damaging critical cellular components. This reactivity is central to its role as a stabilizer in organic materials, where it intercepts peroxyl radicals generated during autoxidation, breaking the chain reaction of degradation.

While effective against species like H₂O₂, its reactivity can vary. For example, studies on 2,6-diisopropylphenol showed it did not scavenge nitric oxide (NO) released from a donor like sodium nitroprusside. nih.gov This highlights a degree of selectivity in its antioxidant action. The reaction with these oxidizing species leads to the formation of the corresponding phenoxyl radical, which is then consumed through the transformation pathways described previously.

Advanced Analytical Methodologies for Detection and Quantification

Chromatography-Mass Spectrometry Techniques (GC-MS, LC-MS) for Purity and Trace Analysis

Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of 4-tert-Butyl-2,6-diisopropylphenol, offering high-resolution separation and unambiguous identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule, allows for highly specific identification and quantification.

For purity analysis, GC-MS can effectively separate and identify potential impurities, such as isomers or by-products from its synthesis. The mass spectrum of this compound exhibits a characteristic fragmentation pattern that can be used for its definitive identification. A reference mass spectrum for this compound is available in public databases like PubChem, providing a valuable resource for analytical laboratories. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary approach, especially for trace analysis or for analyzing the compound in complex matrices where direct injection into a GC system is not feasible. While direct LC-MS methods for this compound are not extensively documented in publicly available literature, methods developed for structurally similar compounds can be adapted. For instance, LC-MS/MS methods have been established for the determination of other alkylphenols, such as 4-tert-butylphenol, in environmental samples. researchgate.net These methods often involve a sample preparation step, like solid-phase extraction, to concentrate the analyte and remove interfering matrix components, followed by separation on a C18 column and detection by tandem mass spectrometry. researchgate.net Similarly, robust LC-MS/MS methods have been developed for the analysis of propofol (B549288) (2,6-diisopropylphenol) and its metabolites in biological fluids, demonstrating the capability of this technique for related phenolic compounds. labmedica.com

The choice between GC-MS and LC-MS often depends on the specific analytical challenge, including the concentration of the analyte, the complexity of the sample matrix, and the required sensitivity.

Table 1: Comparison of GC-MS and LC-MS for the Analysis of this compound

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

|---|---|---|

| Principle | Separation of volatile compounds in the gas phase followed by mass analysis. | Separation of compounds in the liquid phase followed by mass analysis. |

| Applicability to Target Compound | Well-suited due to its volatility and thermal stability. nih.gov | Applicable, particularly for trace analysis in complex matrices. researchgate.netlabmedica.com |

| Sample Preparation | Often requires derivatization for less volatile impurities, but can be direct for the pure compound. | May require solid-phase extraction for trace analysis to remove matrix interferences. researchgate.net |

| Ionization Techniques | Electron Ionization (EI) is common, providing reproducible fragmentation patterns. | Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common. labmedica.comdiva-portal.org |

| Primary Applications | Purity analysis, identification of synthesis by-products. | Trace analysis in environmental and biological samples. |

Hyphenated Techniques for Reaction Monitoring

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method online, are powerful tools for real-time reaction monitoring. These techniques provide valuable insights into reaction kinetics, intermediate formation, and endpoint determination, leading to improved process understanding and control.

For the synthesis of this compound, in-situ monitoring using techniques like ReactIR (FTIR spectroscopy) or Raman spectroscopy coupled with fiber-optic probes can track the concentration of reactants, intermediates, and the final product in real-time. This allows for precise control over reaction parameters to optimize yield and minimize by-product formation.

Furthermore, hyphenated chromatography techniques can be employed for at-line or on-line reaction monitoring. For example, an automated system could periodically withdraw a sample from the reaction vessel, dilute it, and inject it into an LC-MS or GC-MS system. This approach provides detailed information on the composition of the reaction mixture at various time points. The development of a rapid LC-MS/MS method for propofol and its metabolites, which allows for analysis in a single injection, showcases the potential for high-throughput monitoring of related phenolic compounds during synthesis or metabolic studies. labmedica.com

Electrochemical Methods for Redox Potential Determination

Electrochemical methods, particularly cyclic voltammetry (CV), are highly effective for determining the redox potential of electroactive compounds like this compound. The redox potential is a fundamental property that governs the antioxidant activity of phenolic compounds.